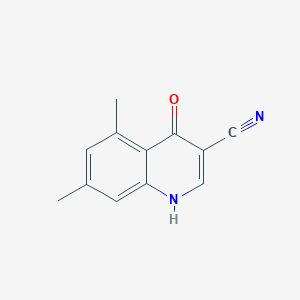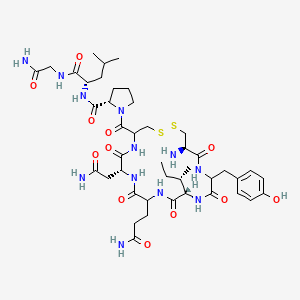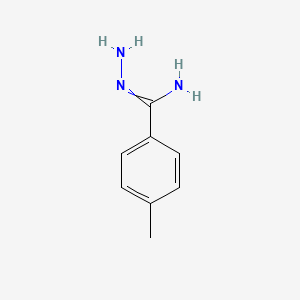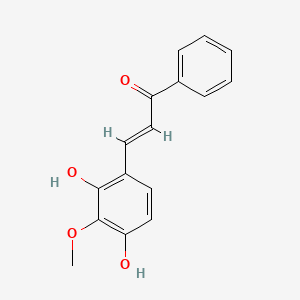
2,4-Dihydroxy-3-methoxychalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are characterized by their open-chain flavonoid structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution. The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the chalcone product .
Industrial Production Methods
Industrial production of chalcones, including this compound, often employs heterogeneous catalysts to enhance reaction efficiency. Catalysts such as potassium carbonate, basic alumina (Al₂O₃), and amino-grafted zeolite are used under ultrasound irradiation to achieve higher yields and purity .
化学反应分析
Types of Reactions
2,4-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or flavanones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides and dihydrochalcones.
Reduction: Dihydrochalcones and flavanones.
Substitution: Halogenated and nitrated chalcone derivatives.
科学研究应用
2,4-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoid derivatives and heterocyclic compounds.
Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound in agricultural applications.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
作用机制
The mechanism of action of 2,4-Dihydroxy-3-methoxychalcone involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
Antimicrobial Activity: It inhibits the synthesis of bacterial cell walls and disrupts membrane integrity.
Anti-inflammatory Activity: It modulates the expression of inflammatory cytokines and inhibits the activity of cyclooxygenase (COX) enzymes
相似化合物的比较
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,3-Dihydroxy-4-methoxychalcone
- 4,2’-Dihydroxy-4’-methoxychalcone
Uniqueness
2,4-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anticancer activities, making it a valuable compound for further research and development .
属性
分子式 |
C16H14O4 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+ |
InChI 键 |
NUJWXDJYMPFKHZ-VQHVLOKHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O |
规范 SMILES |
COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


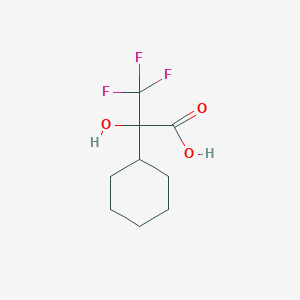

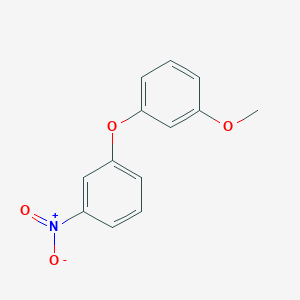
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
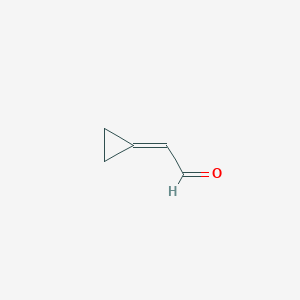
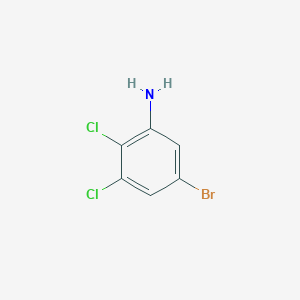
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
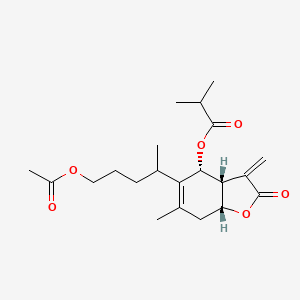
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
